1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s unique combination of functional groups suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Urea Linkage: Reacting an isocyanate derivative with an amine to form the urea bond.
Substitution Reactions: Introducing the chloro and methoxy groups onto the phenyl ring through electrophilic aromatic substitution.
Pyrimidine Ring Formation: Constructing the pyrimidine ring via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reduction of the chloro group to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups at the chloro position.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or other proteins.
Pathways Involved: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-pyridinyl)urea: Similar structure but with a pyridine ring instead of a morpholine-pyrimidine moiety.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-piperidinyl)urea: Contains a piperidine ring instead of a morpholine-pyrimidine moiety.
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O4/c1-25-14-8-15(26-2)13(7-12(14)18)22-17(24)21-11-9-19-16(20-10-11)23-3-5-27-6-4-23/h7-10H,3-6H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIHDIAVWXINKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.